Methyl 2-(cyanomethoxy)benzoate
Overview
Description
Preparation Methods
The preparation of methyl 2-(cyanomethoxy)benzoate can be achieved through various synthetic routes. One method involves the treatment of 3-chloromethyl benzoate with ethanol to synthesize 3-aldehyde methyl benzoate, which is then reacted with hydroxylamine acid solution and sodium hydroxide to obtain the intermediate product. The intermediate product is then dehydrated to yield this compound . Another method involves the treatment of methyl 2-(2-cyanoacetamido) benzoate with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine .
Chemical Reactions Analysis
Methyl 2-(cyanomethoxy)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include piperidine, ethanol, and sodium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with 2-(2-oxoindol-3-ylidene) malononitrile yields spiro[indoline-3,4-pyridine] derivatives .
Scientific Research Applications
Methyl 2-(cyanomethoxy)benzoate has several scientific research applications. It is used in the synthesis of various biologically active compounds and heterocyclic moieties . In the fragrance industry, it is used for its fruity odor. Additionally, it is part of a collection of unique chemicals used in early discovery research, particularly in the fields of life science, material science, and chemical synthesis .
Mechanism of Action
The mechanism of action of methyl 2-(cyanomethoxy)benzoate involves its interaction with specific molecular targets and pathways. For example, its reaction with 2-(2-oxoindol-3-ylidene) malononitrile under reflux in ethanol in the presence of piperidine leads to the formation of spiro[indoline-3,4-pyridine] derivatives . These reactions highlight the compound’s ability to participate in complex chemical transformations, making it valuable in synthetic chemistry.
Comparison with Similar Compounds
Methyl 2-(cyanomethoxy)benzoate can be compared with other similar compounds such as methyl 3-(cyanomethyl)benzoate and methyl anthranilate. While all these compounds share similar structural features, this compound is unique due to its specific synthetic routes and the types of reactions it undergoes . Its use in the fragrance industry and early discovery research further distinguishes it from other similar compounds .
Properties
IUPAC Name |
methyl 2-(cyanomethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWTWTDYLCCEKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365060 | |
Record name | methyl 2-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1641-00-5 | |
Record name | methyl 2-(cyanomethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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